molecular formula C25H30ClFO4 B569852 (17R)-4'-Chloro-5'-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro[androsta-1,4-diene-17,2'(3'H)-furan]-3,3'-dione CAS No. 1486466-31-2

(17R)-4'-Chloro-5'-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro[androsta-1,4-diene-17,2'(3'H)-furan]-3,3'-dione

Cat. No.: B569852
CAS No.: 1486466-31-2
M. Wt: 448.959
InChI Key: LXZPFTQONPQBQD-TUZVJILZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17R)-4-chloro-5-ethyl-9-fluoro-11beta-hydroxy-16betaThe specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(17R)-4-chloro-5-ethyl-9-fluoro-11.beta.-hydroxy-16.beta.-methylspiro(androst-1,4-diene-17,2(3H)-furan)-3,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl groups yields hydroxyl derivatives .

Scientific Research Applications

(17R)-4-chloro-5-ethyl-9-fluoro-11.beta.-hydroxy-16.beta.-methylspiro(androst-1,4-diene-17,2(3H)-furan)-3,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (17R)-4-chloro-5-ethyl-9-fluoro-11.beta.-hydroxy-16.beta.-methylspiro(androst-1,4-diene-17,2(3H)-furan)-3,3-dione involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(17R)-4-chloro-5-ethyl-9-fluoro-11.beta.-hydroxy-16.beta.-methylspiro(androst-1,4-diene-17,2(3H)-furan)-3,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-4'-chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClFO4/c1-5-18-20(26)21(30)25(31-18)13(2)10-17-16-7-6-14-11-15(28)8-9-22(14,3)24(16,27)19(29)12-23(17,25)4/h8-9,11,13,16-17,19,29H,5-7,10,12H2,1-4H3/t13-,16-,17-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZPFTQONPQBQD-TUZVJILZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486466-31-2
Record name (17R)-4-Chloro-5-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro(androsta-1,4-diene-17,2(3H)-furan)-3,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486466312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1486466-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (17R)-4-CHLORO-5-ETHYL-9-FLUORO-11.BETA.-HYDROXY-16.BETA.-METHYLSPIRO(ANDROSTA-1,4-DIENE-17,2(3H)-FURAN)-3,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZH8T9KX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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